Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate
Description
Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate is a bicyclic compound featuring a hydroperoxymethyl-substituted azanium ion paired with a substituted bicyclo[4.1.0]heptenolate moiety. Its structure combines a strained bicyclic framework with reactive functional groups, including a hydroperoxide and an oxo group, which confer unique physicochemical and reactivity profiles. This article provides a detailed comparison of this compound with structurally related bicyclic derivatives, emphasizing molecular architecture, stability, and functional applications.
Properties
Molecular Formula |
C28H50N2O8 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate |
InChI |
InChI=1S/2C10H14O2.2C4H11NO2/c2*1-5-7(11)4-6-8(9(5)12)10(6,2)3;2*1-5(2,3)4-7-6/h2*5-6,12H,4H2,1-3H3;2*4H2,1-3H3 |
InChI Key |
NPSAZYZZMIKBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC2C(=C1[O-])C2(C)C.CC1C(=O)CC2C(=C1[O-])C2(C)C.C[N+](C)(C)COO.C[N+](C)(C)COO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analysis and Properties
The compound consists of two distinct components:
- 3,7,7-Trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate : A bicyclo[4.1.0]heptene derivative with methyl substituents and an oxo group, contributing to steric hindrance and hydrogen-bonding capability.
Key properties include:
- Molecular weight : Estimated ~350–400 g/mol (based on analogous structures in ).
- Solubility : Likely polar due to the ionic azanium group and oxo moiety, suggesting moderate water solubility.
- Reactivity : The hydroperoxide group may decompose under heat or UV light, while the bicyclic core could undergo ring-opening reactions under acidic conditions .
Comparison with Similar Bicyclic Compounds
The table below compares the target compound with structurally related bicyclo[4.1.0]heptane derivatives:
Structural Insights :
- Oxo vs. Hydroxyl/Thio Groups : The oxo group in the target compound increases hydrogen-bond acceptor strength compared to hydroxyl (CAS 85187-15-1) or thioether groups, affecting solubility and intermolecular interactions .
- Azanium vs. Neutral Cores : The ionic azanium group distinguishes the target compound from neutral bicyclic derivatives (e.g., CAS 94201-04-4), enhancing water solubility but reducing thermal stability .
Stability and Reactivity
- Thermal Degradation : The hydroperoxide group in the target compound is prone to exothermic decomposition above 50°C, unlike stable perfluorinated azanium compounds () .
- Oxidative Capacity: The hydroperoxymethyl group confers stronger oxidizing activity compared to non-peroxide analogs, similar to tetrazolyl-containing antibiotics () but with distinct mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
